2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran core substituted with bromine, a cyanomethoxy group, and a methoxyethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the benzofuran ring.
Cyanomethoxylation: Addition of the cyanomethoxy group.
Esterification: Formation of the methoxyethyl ester.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 6-chloro-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
- 2-Methoxyethyl 6-fluoro-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
- 2-Methoxyethyl 6-iodo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
The uniqueness of 2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom, in particular, can impart distinct chemical and biological properties compared to its chloro, fluoro, or iodo analogs.
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5/c1-9-14(15(18)21-6-5-19-2)10-7-13(20-4-3-17)11(16)8-12(10)22-9/h7-8H,4-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQSWMXATXIZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC#N)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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